molecular formula C8H8O3 B2667058 3-Oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione CAS No. 2958-67-0

3-Oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione

Cat. No.: B2667058
CAS No.: 2958-67-0
M. Wt: 152.149
InChI Key: YZVPBMKQLHYKHR-UHFFFAOYSA-N
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Description

3-Oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione is a complex organic compound characterized by its unique tricyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione typically involves multicomponent reactions. One common method is the double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is usually carried out under controlled conditions to ensure the formation of the desired tricyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: It can also be reduced to yield various reduced forms.

    Substitution: The compound is reactive in substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing different pathways and processes. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane-3,7-diones: These compounds share a similar tricyclic structure but differ in their functional groups and reactivity.

    9-Methoxy-9-methylbicyclo[3.3.1]nonane: Another related compound with slight structural variations.

Uniqueness

3-Oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione stands out due to its specific tricyclic framework and the presence of an oxo group, which imparts unique reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-oxatricyclo[3.3.1.01,5]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-5-7-2-1-3-8(7,4-7)6(10)11-5/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVPBMKQLHYKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CC2(C1)C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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